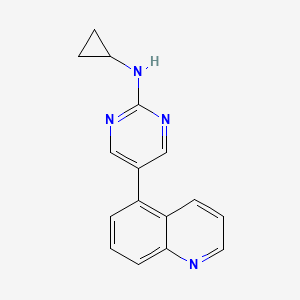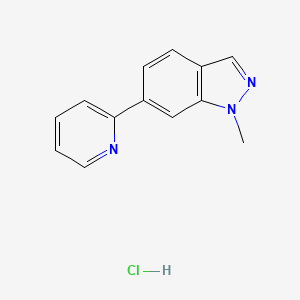![molecular formula C16H16F2N6S B6457827 4-(difluoromethyl)-2-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2548991-02-0](/img/structure/B6457827.png)
4-(difluoromethyl)-2-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thienopyrimidine derivatives, such as “4-(difluoromethyl)-2-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine”, hold a unique place in medicinal chemistry. They are structural analogs of purines and have various biological activities . They are widely represented in medicinal chemistry and are important in drug development .
Synthesis Analysis
Thienopyrimidine derivatives can be synthesized via different methods. For instance, two series of substituted thieno[3,2-d]pyrimidine derivatives were synthesized via structural modifications of tazemetostat . In 2015, Abdel Aziz et al. synthesized tricyclic pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors .Molecular Structure Analysis
The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . This similarity makes them an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis
Thienopyrimidine derivatives have shown to inhibit various enzymes and pathways . For example, they have been used as EZH2 inhibitors and VEGFR-2 inhibitors .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The emergence of multidrug-resistant microbial pathogens necessitates the search for novel antimicrobial agents. Researchers have synthesized derivatives of this pyrimidine scaffold and evaluated their antimicrobial activity. For instance, a series of 2,4,6-trisubstituted pyrimidines demonstrated promising activity against bacterial strains such as Bacillus subtilis, Escherichia coli, and Pseudomonas vulgaris . These compounds could potentially serve as effective antimicrobial agents.
Antimalarial Properties
Some derivatives of this pyrimidine scaffold have shown activity against the malaria parasite Plasmodium falciparum. Notably, compounds F4 and F16 exhibited significant activity against the W2 strain of P. falciparum . Further research in this area could lead to new antimalarial drugs.
Spasmolytic Agents
Certain 2-substituted thieno[3,2-d]pyrimidin-4-one derivatives have been proposed as novel spasmolytic agents. These compounds may find applications in treating disorders related to smooth muscle function .
Kinase Inhibition
Thieno[3,2-d]pyrimidine derivatives have been investigated as kinase inhibitors. For example:
Other Biological Activities
While not exhaustive, additional properties associated with this pyrimidine scaffold include:
- Anti-Inflammatory and Analgesic Effects : Potential applications in managing inflammation and pain .
Drug Discovery and Medicinal Chemistry
Researchers continue to explore the pyrimidine scaffold for drug development. Its structural diversity and biological activities make it an attractive target for medicinal chemistry research .
Mecanismo De Acción
Target of Action
It’s worth noting that pyrimidine derivatives, including thieno[3,2-d]pyrimidines, have been reported to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Pyrimidine derivatives are known to exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .
Biochemical Pathways
Given that protein kinases are involved in numerous cellular signaling processes , it can be inferred that the compound may affect a variety of biochemical pathways related to cell growth, differentiation, migration, and metabolism .
Result of Action
Given its potential inhibitory effect on protein kinases , it can be hypothesized that the compound may interfere with cell growth and proliferation, potentially leading to the death of cancer cells.
Direcciones Futuras
Thienopyrimidine derivatives continue to be a crucial research priority in medicinal chemistry, especially in the development of anticancer medicines . Future research may focus on improving the selectivity, efficiency, and safety of these compounds . For instance, there is ongoing work to design new thieno[3,2-d]pyrimidin-4-amines with improved potency and acceptable pharmacokinetics for in vivo evaluation .
Propiedades
IUPAC Name |
4-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N6S/c1-10-21-12(15(17)18)8-13(22-10)23-3-5-24(6-4-23)16-14-11(2-7-25-14)19-9-20-16/h2,7-9,15H,3-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFPMRIHOLOAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3SC=C4)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)-2-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B6457747.png)

![2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)pyridine](/img/structure/B6457781.png)
![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethyl-2-methylpyrimidine](/img/structure/B6457783.png)
![4-tert-butyl-2-cyclopropyl-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B6457789.png)
![3-{4-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6457794.png)
![6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-7-methyl-7H-purine](/img/structure/B6457816.png)
![4-ethyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457824.png)
![2-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine](/img/structure/B6457825.png)
![6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine](/img/structure/B6457826.png)

![4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2,5,6-trimethylpyrimidine](/img/structure/B6457844.png)
![4-(difluoromethyl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methylpyrimidine](/img/structure/B6457851.png)
![4-(difluoromethyl)-2-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457856.png)